3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, including the preparation of spirocyclic intermediates through reactions like Michael addition or Claisen rearrangement. Compounds within this class have been synthesized for the exploration of their pharmacological activities, such as antihypertensive and muscarinic agonist properties (Caroon et al., 1981), (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of derivatives similar to the compound has been characterized by various analytical techniques, including X-ray crystallography. These analyses reveal intricate details about the spatial arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Parvez et al., 2001).
Chemical Reactions and Properties
Spirocyclic compounds like 3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one participate in a range of chemical reactions, reflecting their versatile chemical properties. These reactions can lead to the formation of various pharmacologically active derivatives, demonstrating significant inhibitory effects and protection against conditions like brain edema and memory deficits (Tóth et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular architecture. The spirocyclic framework contributes to unique physical characteristics that can affect their pharmacokinetic profiles and solubility in biological systems.
Chemical Properties Analysis
Chemically, the 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibit a range of activities, including acting as alpha-adrenergic blockers and muscarinic agonists. Their chemical properties are essential for their interaction with biological targets, leading to various pharmacological effects (Caroon et al., 1981), (Tsukamoto et al., 1995).
properties
IUPAC Name |
3-ethyl-8-(2-methyl-1,3-benzothiazole-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-20-11-18(24-17(20)23)6-8-21(9-7-18)16(22)13-4-5-15-14(10-13)19-12(2)25-15/h4-5,10H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKKZBXDWYHGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)SC(=N4)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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